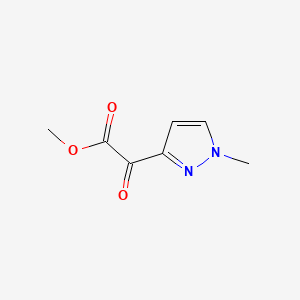

methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

描述

Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate (CAS: [151490-40-3]) is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group at the 1-position and a keto-ester moiety at the 3-position. Pyrazole derivatives are widely studied for their stability, aromaticity, and applications in pharmaceuticals and agrochemicals. This compound’s structure enables diverse reactivity, including nucleophilic attacks at the keto group and participation in cycloaddition reactions due to the pyrazole’s electron-rich nature .

属性

分子式 |

C7H8N2O3 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC 名称 |

methyl 2-(1-methylpyrazol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C7H8N2O3/c1-9-4-3-5(8-9)6(10)7(11)12-2/h3-4H,1-2H3 |

InChI 键 |

WXTSURUCARVKHR-UHFFFAOYSA-N |

规范 SMILES |

CN1C=CC(=N1)C(=O)C(=O)OC |

产品来源 |

United States |

准备方法

Pyrazole Core Synthesis and N1-Methylation

A common starting material is 1-methyl-1H-pyrazole-3-carboxaldehyde or related pyrazole derivatives. The methyl group at N1 is typically introduced by methylation of the pyrazole nitrogen using methylating agents under controlled conditions.

Formation of the 2-Oxoacetate Moiety

The 2-oxoacetate group can be introduced via esterification or direct acylation reactions. Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate synthesis involves brominated pyrazole intermediates, which can be functionalized to the target ester.

- Industrial synthesis optimizes reaction parameters such as temperature, reactant concentration, and pressure to maximize yield and reduce byproducts. Techniques like continuous flow reactors enhance scalability and efficiency.

Representative Synthetic Route

A representative synthetic route based on literature and patent data includes:

Alternative Methods and Reaction Conditions

- Use of potassium tert-butylate in methanol and 1,2-dimethoxyethane under inert atmosphere at temperatures from -50°C to 80°C for 1.5 hours has been reported for related pyrazolyl acetonitriles, which can be precursors or analogs in synthesis.

- Purification often involves extraction, washing with aqueous sodium bicarbonate or sodium chloride solutions, and drying over magnesium sulfate, followed by chromatographic techniques.

- Crystallization and drying protocols are critical for obtaining pure solid products, with temperatures carefully controlled between 0°C to 55°C during various stages.

Data Table: Summary of Key Reagents and Conditions

Analytical and Purification Techniques

- Organic layers are separated and washed multiple times with deionized water and aqueous sodium bicarbonate to remove impurities.

- Concentration under reduced pressure at 50°C to 110°C is employed to isolate intermediates.

- Final products are often crystallized by cooling solutions from 55°C to 0°C and filtered, washed with solvents like toluene, and dried under air at 40°C to 45°C for extended periods (15-20 hours).

- Chromatographic purification using silica gel with solvent gradients (e.g., heptane/ethyl acetate) is commonly used for intermediates.

化学反应分析

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

科学研究应用

Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Agrochemicals: It is investigated for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

作用机制

The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes like cyclooxygenase (COX) in inflammatory pathways or target specific proteins in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Pyrazole vs. Indole Derivatives

- Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate (CAS: [151490-40-3])

- The indole ring introduces a six-membered aromatic system with one nitrogen atom, contrasting with the five-membered pyrazole (two adjacent nitrogen atoms).

- Impact : Indole derivatives often exhibit stronger π-π stacking interactions in biological systems, enhancing binding to proteins. However, pyrazoles are more resistant to metabolic oxidation due to their aromatic stability .

(b) Dihydropyrazole Derivatives

- Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (CAS: [115975-57-0])

Substituent Effects

(a) Electron-Donating vs. Electron-Withdrawing Groups

Methyl 2-(4-methoxyphenyl)-2-oxoacetate (CAS: [5180-78-9])

Methyl 2-(3-bromophenyl)-2-oxoacetate (CAS: [20201-26-7])

(b) Hydrogen-Bonding Substituents

- Methyl 2-(2-hydroxyphenyl)-2-oxoacetate (CAS: [34073-46-6])

Data Table: Key Properties of Methyl 2-(1-Methyl-1H-pyrazol-3-yl)-2-oxoacetate and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。